molecular formula C21H16Cl2N6O2S2 B2993309 2,4-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393871-08-4

2,4-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2993309
CAS RN: 393871-08-4
M. Wt: 519.42
InChI Key: HGFHOWVWHYCOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,4-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a 1,2,4-triazole ring, and two dichlorobenzamide groups . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antiallergy and Anticancer Applications

Compounds related to the thiazolyl and triazolyl moieties have been investigated for their potential in medicinal chemistry, particularly in antiallergy and anticancer applications. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing potent effects in rat models, significantly more potent than disodium cromoglycate, a known antiallergy agent (Hargrave et al., 1983). Additionally, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed and evaluated for anticancer activity against various cancer cell lines, demonstrating moderate to excellent activity (Ravinaik et al., 2021).

Antimicrobial and Corrosion Inhibition

Research into benzimidazole, benzoxazole, and benzothiazole derivatives has highlighted their broad-spectrum antimicrobial activity against both bacterial and fungal strains. This study illustrates the potential of structurally similar compounds in combating microbial infections (Padalkar et al., 2014). Moreover, benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects on steel in acidic environments, indicating their application in materials science for protecting metals from corrosion (Hu et al., 2016).

Future Directions

Thiazole derivatives, including this compound, have shown diverse biological activities, suggesting that they may have potential applications in the development of new therapeutic agents . Future research could focus on elucidating the specific biological targets of this compound and optimizing its properties for potential therapeutic use.

properties

IUPAC Name

2,4-dichloro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N6O2S2/c22-13-6-7-15(16(23)10-13)19(31)25-11-17-27-28-21(29(17)14-4-2-1-3-5-14)33-12-18(30)26-20-24-8-9-32-20/h1-10H,11-12H2,(H,25,31)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFHOWVWHYCOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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